3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone
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Overview
Description
3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyridinone core substituted with a dichlorobenzyl group and a dimethoxyphenethyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichlorobenzylamine and 3,4-dimethoxyphenethylamine.
Substitution Reactions:
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve oxidizing agents such as hydrogen peroxide (H2O2) or other suitable oxidants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorobenzyl and dimethoxyphenethyl groups can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, H2O2
Reducing Agents: LiAlH4, NaBH4
Solvents: DMF, dichloromethane (DCM), ethanol (EtOH)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
3-(2,4-dichlorobenzyl)-1-(3,4-dimethoxyphenethyl)-4-hydroxy-2(1H)-pyridinone can be compared with other similar compounds, such as:
2,4-dichloro-6-{[(3,4-dimethoxyphenethyl)imino]methyl}phenol: Shares similar substituents but differs in the core structure.
3,4-dimethoxyphenethylamine: Lacks the pyridinone core and dichlorobenzyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2NO4/c1-28-20-6-3-14(11-21(20)29-2)7-9-25-10-8-19(26)17(22(25)27)12-15-4-5-16(23)13-18(15)24/h3-6,8,10-11,13,26H,7,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEKIADPXASALH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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